molecular formula C13H16N2 B11899563 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11899563
M. Wt: 200.28 g/mol
InChI Key: JNUCZCNKKZIFFH-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features a pyrrolidine ring fused to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole
  • 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
  • 1-Methyl-5-(pyrrolidin-2-yl)-1H-tetrazole

Comparison: Compared to these similar compounds, 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole exhibits unique properties due to the presence of the indole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it particularly valuable in certain applications, such as drug design and material science.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-8-6-11-9-10(4-5-13(11)15)12-3-2-7-14-12/h4-6,8-9,12,14H,2-3,7H2,1H3

InChI Key

JNUCZCNKKZIFFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3CCCN3

Origin of Product

United States

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